(1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one
Description
Properties
IUPAC Name |
(1S,5R)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-8-5-2-1-3-6(4-5)10-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOUMUPKFBCCIN-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)OC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)OC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amino alcohol with a carbonyl compound can lead to the formation of the bicyclic structure through intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can be tailored to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure makes it a valuable tool for investigating the binding sites and activity of various enzymes.
Medicine
Medically, (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one derivatives have potential therapeutic applications. They can be explored as candidates for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[3.3.1]nonane core is a versatile framework in organic synthesis. Below is a detailed comparison of (1S,5R)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: Substituents: The position and nature of substituents significantly alter activity. For example, 9-phenyl or 9-methyl groups () enhance stability and receptor binding, while hydroxylated chains () improve solubility. Heteroatoms: Replacement of oxygen/nitrogen (e.g., 2-oxa vs. 9-aza) modulates electronic properties. The oxa-aza combination in the target compound may enhance polarity compared to purely nitrogenous analogs .
Synthetic Methods :
- Radical Cyclization : Used for 2-azabicyclo derivatives (), yielding morphan precursors.
- Asymmetric Synthesis : Critical for enantiomerically pure alkaloids like (+)-adaline ().
- Aldol Condensation : Employed for curcumin analogs with benzylidene substituents ().
Physicochemical Properties :
- Melting Points : Benzylidene derivatives (e.g., 4-bromo-substituted compound in ) exhibit higher melting points (210–211°C) due to extended conjugation and crystallinity.
- Polarity : Hydroxyl-rich derivatives (e.g., cryptorigidifoliol F) are more water-soluble, whereas lipophilic groups (e.g., pentyl in adaline) enhance blood-brain barrier penetration .
Biological Activity :
- Anticancer : Benzylidene-substituted 9-azabicyclo derivatives show promise as curcumin mimics ().
- Opioid Modulation : 2-Azabicyclo derivatives with phenethyl/propyl groups act as μ-opioid partial agonists ().
- Antimalarial : Natural products like cryptorigidifoliol F leverage long alkyl chains for membrane interaction .
Research Findings and Implications
- Catalytic Applications: The keto-ABNO catalyst (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) demonstrates the scaffold’s utility in aerobic oxidation reactions ().
- Stereochemical Sensitivity : Enantiomeric purity (e.g., in adaline) is critical for biological efficacy, as seen in the 19.5:80.5 er ratio ().
- Structure-Activity Relationships (SAR) : Substituents at the 9-position (e.g., methyl, phenyl) and bridging heteroatoms dictate receptor selectivity and metabolic stability.
Biological Activity
(1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities. This compound features both oxygen and nitrogen atoms, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The structure of (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. The bicyclic framework is essential for its biological interactions, particularly in enzyme binding and modulation of biological pathways.
The compound's mechanism of action primarily involves its interaction with specific molecular targets, including enzymes and receptors. It can modulate enzyme activity through inhibition or activation, affecting various biochemical pathways. The following are key mechanisms identified in research:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, altering their function.
- Receptor Binding : It may interact with specific receptors, influencing signal transduction pathways.
- Modulation of Biological Pathways : By affecting enzyme and receptor activity, it can lead to changes in cellular responses.
Biological Activity
Research indicates that (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one exhibits several biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. The bicyclic structure is linked to enhanced potency in inhibiting tumor growth.
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although further studies are needed to substantiate these claims.
Case Studies
Several studies have explored the biological activity of (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one and its derivatives:
- Anticancer Activity Study :
- Enzyme Interaction Study :
- Synthesis and Biological Evaluation :
Comparative Analysis
The following table summarizes the key characteristics and biological activities of (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one compared to related compounds:
Q & A
Q. What are the primary methods for structural characterization of (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous determination of stereochemistry and bond angles. For example, a 2010 study resolved the crystal structure of this compound, confirming the (1S,5R) configuration via C–H···O hydrogen bonding interactions . Complementary techniques include:
- NMR Spectroscopy : and NMR can assign substituent positions and verify bicyclic framework integrity.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO) and fragmentation patterns.
Table 1 : Comparison of Analytical Techniques
| Technique | Key Information Provided | Limitations |
|---|---|---|
| X-ray | Absolute configuration, bond lengths/angles | Requires single crystals |
| NMR | Functional groups, stereoelectronic effects | Ambiguity in crowded spectra |
| HRMS | Molecular formula, isotopic pattern | No structural details |
Q. How can synthesis routes for this bicyclic lactam be optimized for reproducibility?
- Methodological Answer : Key factors include:
- Catalyst Selection : Use chiral catalysts (e.g., DABCO derivatives) to enhance enantioselectivity, as demonstrated in analogous bicyclic systems .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing transition states.
- Purification : Gradient elution in flash chromatography (silica gel) resolves diastereomers. Document reaction parameters (temperature, time) meticulously to ensure reproducibility .
Advanced Questions
Q. What strategies resolve contradictions in stereochemical assignments between computational and experimental data?
- Methodological Answer : Discrepancies often arise from computational approximations (e.g., DFT functional selection). To mitigate:
- Cross-Validation : Compare experimental optical rotation with calculated values (e.g., TDDFT).
- Vibrational Circular Dichroism (VCD) : Resolves ambiguities in flexible bicyclic systems by matching experimental and simulated spectra.
- Crystallographic Refinement : Re-analyze X-ray data with higher-resolution datasets to confirm bond geometries .
Q. How can researchers design experiments to probe the biological activity of this compound?
- Methodological Answer : Prioritize target-based assays guided by structural analogs:
- Enzyme Inhibition : Screen against serine hydrolases or proteases, leveraging the lactam’s electrophilic carbonyl group.
- Receptor Binding : Use molecular docking (e.g., AutoDock Vina) to predict interactions with GPCRs or ion channels.
- Cellular Uptake : Radiolabel the compound (e.g., ) to quantify bioavailability in cell cultures.
Table 2 : Structural Analogs and Their Applications
| Compound Name | Key Feature | Biological Target |
|---|---|---|
| 4-Azatricyclo[4.2.1.0³,⁷]nonanol | Rigid bicyclic core | Neuromodulatory receptors |
| 5-Oxo-4-azatricyclo derivatives | Electrophilic carbonyl | Enzyme inhibition |
Q. What methodologies address data inconsistencies when comparing HPLC purity assays with 1H^{1}\text{H}1H NMR integration?
- Methodological Answer : Discrepancies may stem from:
- Co-eluting Impurities : Use orthogonal methods (e.g., LC-MS) to identify undetected contaminants.
- NMR Signal Overlap : Employ -DEPT or 2D NMR (COSY, HSQC) to deconvolute signals.
- Quantitative NMR (qNMR) : Integrate against an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate purity assessment .
Methodological Considerations
- Experimental Design : Align hypotheses with theoretical frameworks (e.g., Baldwin’s rules for cyclization kinetics) to guide reaction optimization .
- Data Reproducibility : Adhere to IUPAC guidelines for reporting synthetic procedures, including full characterization data (NMR, HRMS, melting points) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
